molecular formula C16H16FNOS B2626090 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide CAS No. 896356-82-4

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide

Cat. No.: B2626090
CAS No.: 896356-82-4
M. Wt: 289.37
InChI Key: BEBXDRZNQYIJAN-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is an organic compound that features a fluorophenyl group, a thioether linkage, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor, such as 3-bromopropanamide, under basic conditions.

    Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with p-toluidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amide functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-((4-chlorophenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    3-((4-bromophenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

    3-((4-methylphenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can enhance its biological activity and make it a more attractive candidate for drug development.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-2-6-14(7-3-12)18-16(19)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBXDRZNQYIJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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